molecular formula C12H13BrFNO B1444857 1-(3-Bromo-5-fluorobenzoyl)piperidine CAS No. 1326982-04-0

1-(3-Bromo-5-fluorobenzoyl)piperidine

Cat. No.: B1444857
CAS No.: 1326982-04-0
M. Wt: 286.14 g/mol
InChI Key: VSZQHZXYLVUQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-fluorobenzoyl)piperidine is a chemical compound with the molecular formula C12H13BrFNO It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position on the benzoyl ring, which is attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-fluorobenzoyl)piperidine can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general reaction conditions for Suzuki–Miyaura coupling include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorobenzoyl)piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the compound.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzoyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-fluorobenzoyl)piperidine
  • 1-(5-Bromo-2-fluorobenzoyl)piperidine

Biological Activity

1-(3-Bromo-5-fluorobenzoyl)piperidine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a piperidine ring and a benzoyl moiety substituted with bromine and fluorine, has garnered interest for its possible biological activities, particularly in cancer therapy and as a precursor for drug development.

  • Molecular Formula : C12H13BrFNO
  • Molecular Weight : Approximately 286.14 Da

The presence of halogen atoms (bromine and fluorine) in the structure can influence the compound's reactivity, binding affinity, and overall biological activity. These halogens are known to enhance the lipophilicity and metabolic stability of organic molecules, which is crucial for drug efficacy.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases involved in cell signaling pathways. Preliminary studies suggest that compounds with similar structural features often exhibit significant binding affinities to these targets, potentially leading to therapeutic applications in oncology.

In Vitro Studies

Research indicates that compounds related to this compound may exhibit anticancer properties. For instance, studies on piperidine derivatives have shown promising results in inducing apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Comparative Analysis of Similar Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(3-Bromo-4-fluorobenzoyl)piperidineC12H13BrFNOSimilar structure but different halogen position
1-Bromo-3-fluoro-5-methoxybenzeneC7H6BrFOContains a methoxy group instead of a piperidine ring
(3-Chloro-2-fluorophenyl)(piperidin-1-yl)methanoneC12H13ClFNOChlorine substitution instead of bromine

The comparative analysis highlights how the positioning of halogen atoms can influence the biological activity and specificity towards certain targets.

Cancer Therapy Applications

Recent investigations into piperidine derivatives indicate that they may serve as effective agents in cancer therapy. For example, studies have demonstrated that certain piperidine derivatives can induce cytotoxic effects comparable to established chemotherapeutic agents like bleomycin . The ability of these compounds to interact with specific molecular targets suggests a potential pathway for developing new anticancer drugs.

Mechanistic Insights

The interaction of this compound with protein kinases has been explored through structure-activity relationship (SAR) studies. These studies aim to optimize the compound's binding affinity and selectivity towards specific kinases involved in cancer progression .

Future Directions

Given its promising structural characteristics and preliminary biological activity data, further research is warranted to explore:

  • In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential.
  • Mechanistic Studies : Detailed investigations into its mode of action at the molecular level.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for clinical applications.

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZQHZXYLVUQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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